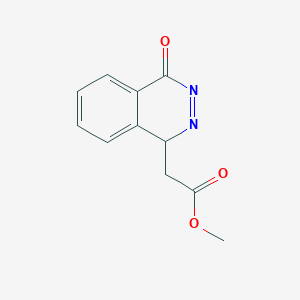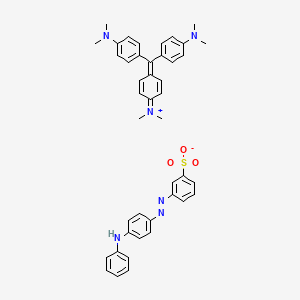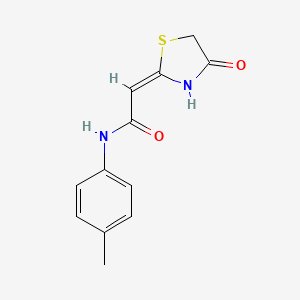
methyl 2-(4-oxo-1H-phthalazin-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-oxo-1H-phthalazin-1-yl)acetate is a chemical compound that belongs to the phthalazine family Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-oxo-1H-phthalazin-1-yl)acetate typically involves the chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The ester formed is then subjected to hydrazinolysis to yield the corresponding hydrazide, which can be further modified to produce various derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-oxo-1H-phthalazin-1-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phthalazine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-oxo-1H-phthalazin-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of anti-cancer agents, particularly those targeting breast cancer through EGFR-mediated apoptosis.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is employed in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of methyl 2-(4-oxo-1H-phthalazin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit EGFR, leading to apoptosis in cancer cells . The binding disposition towards the target protein is crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-propionic acid: This compound shares a similar phthalazine core structure but differs in its functional groups.
Phthalazinedione-based derivatives: These compounds have been studied for their cytotoxic and anti-bacterial properties.
Uniqueness
Methyl 2-(4-oxo-1H-phthalazin-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as an intermediate in the synthesis of various biologically active molecules makes it a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C11H10N2O3 |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
methyl 2-(4-oxo-1H-phthalazin-1-yl)acetate |
InChI |
InChI=1S/C11H10N2O3/c1-16-10(14)6-9-7-4-2-3-5-8(7)11(15)13-12-9/h2-5,9H,6H2,1H3 |
InChI-Schlüssel |
UZBXUMYPHBUKTR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1C2=CC=CC=C2C(=O)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12343764.png)
![5-methyl-4aH-furo[2,3-d]pyrimidin-4-one](/img/structure/B12343774.png)
![methyl 3-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B12343776.png)


![5-((5-Amino-4-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12343787.png)


